molecular formula C16H13BrO3 B5615378 2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- CAS No. 123769-34-6

2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)-

Cat. No.: B5615378
CAS No.: 123769-34-6
M. Wt: 333.18 g/mol
InChI Key: KPYCKTBRONJFRV-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- is a chemical compound with the molecular formula C16H13BrO3 It is a derivative of benzodioxepine, characterized by the presence of a bromobenzoyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dihydroxybenzene with a suitable bromobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzodioxepine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromobenzoyl group.

Scientific Research Applications

2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into binding sites of target molecules, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,5-Benzodioxepine, 3,4-dihydro-: A parent compound without the bromobenzoyl group.

    3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: A thiol derivative with different functional properties.

    3,4-Dihydro-2H-1,5-benzodioxepine-7,8-diamine: A diamine derivative with potential biological activities.

Uniqueness

2H-1,5-Benzodioxepine, 3,4-dihydro-7-(p-bromobenzoyl)- is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-bromophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYCKTBRONJFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924594
Record name (4-Bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanonato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123769-34-6
Record name Methanone, (4-bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123769346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanonato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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